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2-Ethyl-6-methoxypyrazine

Flavor chemistry Sensory analysis Structure-odor relationships

2-Ethyl-6-methoxypyrazine (CAS 67845-38-9) is a methoxy-substituted pyrazine with molecular formula C₇H₁₀N₂O and molecular weight 138.17 g/mol. It belongs to the methoxypyrazine class of nitrogen-containing heterocyclic aromatic compounds widely recognized for their potent aroma characteristics at trace concentrations.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 67845-38-9
Cat. No. B3055914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methoxypyrazine
CAS67845-38-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCC1=CN=CC(=N1)OC
InChIInChI=1S/C7H10N2O/c1-3-6-4-8-5-7(9-6)10-2/h4-5H,3H2,1-2H3
InChIKeyROWQNTVAFQMDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methoxypyrazine (CAS 67845-38-9): Methoxypyrazine Aroma Compound for Flavor Research and Sensory Analysis


2-Ethyl-6-methoxypyrazine (CAS 67845-38-9) is a methoxy-substituted pyrazine with molecular formula C₇H₁₀N₂O and molecular weight 138.17 g/mol [1]. It belongs to the methoxypyrazine class of nitrogen-containing heterocyclic aromatic compounds widely recognized for their potent aroma characteristics at trace concentrations . This compound is associated with earthy and green aroma notes, and is commonly encountered as a component in flavor and fragrance research as well as chemical ecology studies .

Why 2-Ethyl-6-methoxypyrazine Cannot Be Substituted with Alternative Methoxypyrazine Isomers


Methoxypyrazines cannot be generically interchanged because substitution position on the pyrazine ring fundamentally alters olfactory character. 2-Ethyl-6-methoxypyrazine and its positional isomer 2-ethyl-3-methoxypyrazine share identical molecular formulas but produce distinct sensory profiles: the 6-methoxy isomer is described as earthy and green , whereas the 3-methoxy isomer exhibits a more pronounced bell pepper-like and raw potato character [1]. Commercially, 2-ethyl-6-methoxypyrazine is almost exclusively supplied as part of a defined isomer mixture under FEMA 3280 containing 2-ethyl-6-methoxypyrazine, 2-ethyl-3-methoxypyrazine, and 2-ethyl-5-methoxypyrazine [2], meaning procurement of the single isomer requires verification of composition that differs from standard commercial offerings.

Evidence-Based Differentiation of 2-Ethyl-6-methoxypyrazine: Quantitative Comparisons with Structural Analogs


Isomeric Differentiation: Distinct Substitution Pattern Confers Earthy-Green Character versus Bell Pepper Profile

2-Ethyl-6-methoxypyrazine (methoxy group at the 6-position) is characterized by earthy and green odor notes , whereas its positional isomer 2-ethyl-3-methoxypyrazine (methoxy group adjacent to ethyl) exhibits a more pronounced bell pepper-like and raw potato aroma [1]. This substitution-dependent odor differentiation is consistent with established structure-olfactory threshold relationships for pyrazine derivatives, where substitution pattern significantly influences sensory perception [2].

Flavor chemistry Sensory analysis Structure-odor relationships

Commercial Availability: Single-Isomer Specification versus FEMA 3280 Mixture Standard

2-Ethyl-6-methoxypyrazine is predominantly supplied commercially not as a pure single isomer but as a defined component within a six-compound mixture under FEMA Number 3280 and JECFA Number 789 [1]. The JECFA specification defines this mixture as containing 2-ethyl-3-methoxypyrazine, 2-ethyl-5-methoxypyrazine, and 2-ethyl-6-methoxypyrazine combined (with methyl analogs), with the ethyl-methoxypyrazine fraction comprising approximately 85% of the total composition and an assay specification of ≥99% total of all named compounds [2]. In contrast, 2-ethyl-3-methoxypyrazine is available both as a single-isomer reference standard and as a component within the mixture.

Procurement specification Flavor ingredient sourcing Regulatory compliance

Application in Wine Research: Distinct Biosynthetic Origin Differentiates from Grape-Derived Methoxypyrazines

2-Ethyl-6-methoxypyrazine has been identified in grapes and wine, but its occurrence and concentration are distinguished from the predominant grape-derived methoxypyrazines (IBMP, IPMP, SBMP) by a different biosynthetic origin [1]. Unlike isobutylmethoxypyrazine (IBMP), whose concentration is strongly and systematically influenced by viticultural conditions including ripening temperature, berry maturity, and sunlight exposure [1], ethylmethoxypyrazine (including the 6-methoxy isomer) shows a lack of dependence on these viticultural factors [1]. Alkyl-methoxypyrazines generally exert negative impacts on wine quality, masking desirable fruity and floral flavors with unpleasant green taste [2].

Wine chemistry Off-flavor analysis Chemical ecology

Optimal Research and Procurement Applications for 2-Ethyl-6-methoxypyrazine


Flavor Reconstitution Studies Requiring Earthy-Green Methoxypyrazine Notes

Flavor chemists formulating complex natural flavor profiles with earthy-green character should specify 2-ethyl-6-methoxypyrazine rather than the more common 2-ethyl-3-methoxypyrazine, as the 6-methoxy substitution pattern yields distinctly different sensory attributes . This differentiation is critical for accurate reconstitution of target flavor profiles where the earthy-green note is required rather than bell pepper or raw potato character [1].

Wine Off-Flavor Research: Distinguishing Ethyl- from Isobutyl-Methoxypyrazine Sources

Oenology researchers investigating methoxypyrazine-related off-flavors in wine should utilize 2-ethyl-6-methoxypyrazine as a reference compound distinct from the more extensively studied IBMP and IPMP. The compound's different biosynthetic origin and independence from viticultural variables make it essential for studies seeking to differentiate between grape-derived vegetative aromas and alternative sources of green/earthy off-notes [1].

Chemical Ecology: Semiochemical Research Involving Plant-Insect Interactions

Researchers studying plant-insect chemical communication can employ 2-ethyl-6-methoxypyrazine as a semiochemical probe, as methoxypyrazines play established roles in ecological signaling . The compound's specific substitution pattern provides a distinct molecular recognition profile compared to other alkyl-methoxypyrazines, enabling controlled investigation of structure-activity relationships in insect olfactory response.

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